

In-Depth Technical Guide: Tubulin Inhibitor 20 (CAS 860356-56-5)

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Compound of Interest

Compound Name: *Tubulin inhibitor 20*

Cat. No.: *B12404631*

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Core Properties and Specifications

Tubulin inhibitor 20, identified by the CAS number 860356-56-5, is a potent small molecule inhibitor of tubulin polymerization. Its systematic chemical name is 2,3-dihydro-4,5,6-trimethoxy-2-(phenylmethylene)-1H-inden-1-one. This compound has demonstrated significant potential in cancer research due to its cytotoxic effects against various cancer cell lines.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of **Tubulin inhibitor 20** is presented in the table below. While experimental data for some properties remains to be fully disclosed in publicly available literature, predicted values from reliable chemical databases are provided.

Property	Value	Source
CAS Number	860356-56-5	[1]
Molecular Formula	C ₁₉ H ₁₈ O ₄	[2]
Molecular Weight	310.34 g/mol	[2]
Boiling Point (Predicted)	515.4 ± 50.0 °C	[2]
Density (Predicted)	1.217 ± 0.06 g/cm ³	[2]
Melting Point	Not available	
Solubility	Soluble in DMSO and methanol.[3][4][5]	
Appearance	White to light yellow crystal powder (based on similar compounds).[6]	
Storage	Store at -20°C for long-term stability.[3]	

Mechanism of Action and Biological Activity

Tubulin inhibitor 20 exerts its biological effects primarily through the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.

Inhibition of Tubulin Polymerization

This compound has been identified as a potent inhibitor of tubulin assembly. It binds to the colchicine binding site on β -tubulin, which leads to the destabilization of microtubules.[7][8][9][10][11] This inhibitory action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.

Cytotoxicity and Anti-proliferative Activity

As a consequence of its tubulin polymerization inhibitory activity, **Tubulin inhibitor 20** exhibits significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory

concentration (IC₅₀) values from a key study are summarized below.

Cell Line	Cancer Type	IC ₅₀ (μM)
K562	Chronic Myelogenous Leukemia	0.087 ± 0.009
A549	Non-small Cell Lung Cancer	0.028 ± 0.004
HCT116	Colon Carcinoma	0.045 ± 0.006
MCF-7	Breast Adenocarcinoma	0.033 ± 0.005
HFL-1	Normal Human Fetal Lung Fibroblast	1.351 ± 0.124
Data extracted from Xu et al., 2023. [7] [9]		

The data indicates that **Tubulin inhibitor 20** is highly potent against the tested cancer cell lines, with significantly lower toxicity towards the normal human cell line HFL-1, suggesting a favorable therapeutic window.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of **Tubulin inhibitor 20**, based on the procedures described by Xu et al., 2023.[\[7\]](#)[\[9\]](#)

In Vitro Tubulin Polymerization Assay

This assay is designed to measure the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

- **Preparation of Reagents:** Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) containing GTP.
- **Reaction Setup:** The tubulin solution is incubated with various concentrations of **Tubulin inhibitor 20** or a vehicle control (e.g., DMSO) in a 96-well plate.

- **Initiation of Polymerization:** The plate is warmed to 37°C to initiate tubulin polymerization.
- **Data Acquisition:** The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) using a microplate reader.
- **Data Analysis:** The IC₅₀ value, representing the concentration of the inhibitor that reduces tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

Methodology:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Tubulin inhibitor 20** for a specified duration (e.g., 48 hours).
- **MTT Incubation:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
- **Formazan Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Data Acquisition:** The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

- **Cell Treatment:** Cells are treated with **Tubulin inhibitor 20** at various concentrations for a defined period (e.g., 24 hours).
- **Cell Fixation:** The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
- **Staining:** The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).^[12]
- **Flow Cytometry:** The DNA content of the stained cells is analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.^[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

- **Cell Treatment:** Cells are treated with **Tubulin inhibitor 20** for a specified time.
- **Staining:** The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.^{[13][14]} Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry.
- **Data Analysis:** The cell population is quadrant-gated to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of **Tubulin inhibitor 20** involves the direct inhibition of tubulin polymerization. This disruption of the microtubule network triggers a cascade of downstream cellular events, ultimately leading to apoptosis.

Mitotic Arrest and Apoptosis Induction

By inhibiting the formation of the mitotic spindle, **Tubulin inhibitor 20** causes cells to arrest in the G2/M phase of the cell cycle.^{[7][8][9][10][11]} Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, leads to the intrinsic apoptotic pathway.

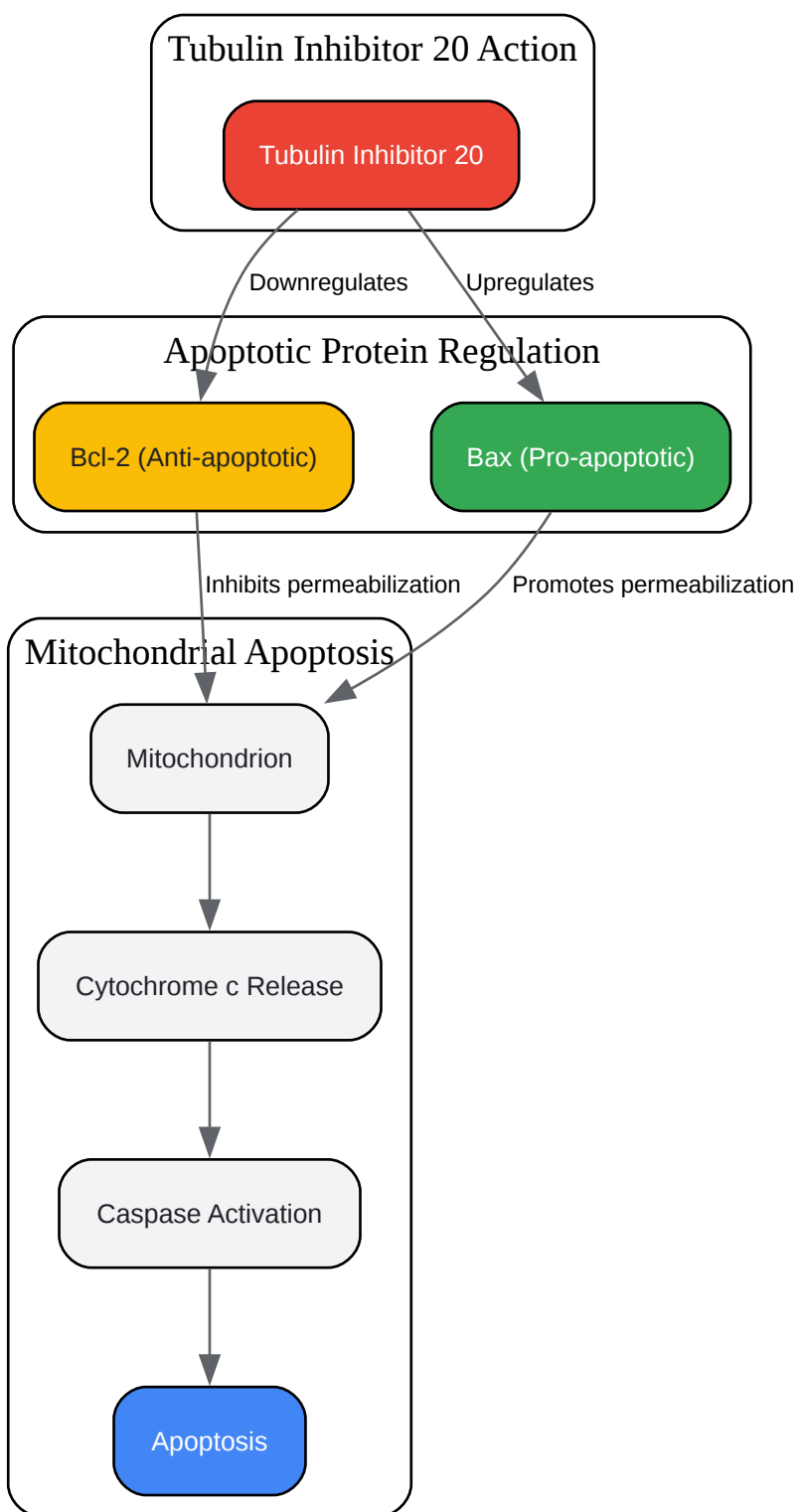


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Caption: Mechanism of Action of **Tubulin Inhibitor 20**.

Modulation of Apoptosis-Related Proteins

Studies on related dihydro-1H-indene derivatives have shown that their induction of apoptosis is associated with the modulation of key regulatory proteins. For instance, treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.



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Caption: Apoptosis signaling pathway modulated by **Tubulin Inhibitor 20**.

Summary and Future Directions

Tubulin inhibitor 20 (CAS 860356-56-5) is a promising anti-cancer agent that effectively inhibits tubulin polymerization by binding to the colchicine site. Its potent cytotoxic activity against various cancer cell lines, coupled with a favorable selectivity profile, warrants further investigation. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data, as well as evaluating its efficacy and safety in preclinical in vivo models. The detailed understanding of its mechanism of action and the identification of potential biomarkers for sensitivity could pave the way for its development as a novel cancer therapeutic.

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